molecular formula C11H13N3O2 B1661100 1-(5-Oxopyrrolidin-3-yl)-3-phenylurea CAS No. 88016-05-1

1-(5-Oxopyrrolidin-3-yl)-3-phenylurea

Cat. No.: B1661100
CAS No.: 88016-05-1
M. Wt: 219.24 g/mol
InChI Key: PHOKBDRWQKSYDA-UHFFFAOYSA-N
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Description

1-(5-Oxopyrrolidin-3-yl)-3-phenylurea is a urea derivative featuring a pyrrolidin-2-one (5-oxopyrrolidine) ring substituted at the 3-position and a phenyl group attached to the urea moiety. This compound belongs to a broader class of urea-based molecules known for diverse biological activities, including antioxidant, antifungal, and receptor modulation properties.

Properties

IUPAC Name

1-(5-oxopyrrolidin-3-yl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c15-10-6-9(7-12-10)14-11(16)13-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOKBDRWQKSYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30526304
Record name N-(5-Oxopyrrolidin-3-yl)-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30526304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88016-05-1
Record name N-(5-Oxopyrrolidin-3-yl)-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30526304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Oxopyrrolidin-3-yl)-3-phenylurea typically involves the reaction of 3-phenylurea with a suitable pyrrolidinone derivative. One common method involves the use of itaconic acid as a starting material, which undergoes a series of transformations to yield the desired product . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-Oxopyrrolidin-3-yl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(5-Oxopyrrolidin-3-yl)-3-phenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Oxopyrrolidin-3-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring and phenylurea moiety can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Antioxidant Pyrrolidinone Derivatives

highlights derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which share structural similarities with the target compound. These derivatives feature substituents like chloro, hydroxyl, and heterocyclic moieties (e.g., oxadiazole, triazole) on the benzene ring. Key comparisons include:

  • Antioxidant Activity :
    • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : Exhibited 1.5× higher DPPH radical scavenging activity than ascorbic acid .
    • 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one : Showed 1.35× higher antioxidant activity than vitamin C, with an optical density of 1.149 in reducing power assays .
    • Key Structural Drivers : The presence of electron-withdrawing groups (e.g., chloro) and sulfur-containing heterocycles enhances radical scavenging efficiency.

Forchlorfenuron (1-(2-Chloropyridin-4-yl)-3-phenylurea)

Forchlorfenuron (FCF), a plant growth regulator, replaces the pyrrolidinone ring with a 2-chloropyridin-4-yl group (). Comparisons include:

  • Biological Role : FCF promotes fruit enlargement in kiwifruit but undergoes biotransformation into metabolites like 1-(2-chloro-6-glucoside-pyridin-4-yl)-3-phenylurea and phenylurea via photochemical cleavage .
  • Toxicity Concerns : Some FCF transformation products (e.g., 1,3-diphenylurea) may retain or exceed parental toxicity, necessitating rigorous monitoring .
  • Structural Contrast: The pyridine ring in FCF alters solubility and metabolic pathways compared to the pyrrolidinone core in the target compound.

Phenylurea Herbicides and Agrochemicals

discusses 1-(2-chlorophenyl)-3-cycloheptylurea, a herbicide with structural parallels:

  • Crystal Structure : The chloro-substituted phenyl group and cycloheptyl chain facilitate intermolecular hydrogen bonding, critical for herbicidal activity .
  • Functional Difference : Unlike 1-(5-Oxopyrrolidin-3-yl)-3-phenylurea, agrochemical phenylureas prioritize steric bulk (e.g., cycloheptyl) for target binding in weed receptors.

β-Adrenoceptor Modulators

describes 1-(2-Aminoethyl)-3-phenylurea hydrochloride, a β1-selective partial agonist:

  • Bioactivity: The ethylamine side chain enhances receptor affinity, contrasting with the pyrrolidinone ring’s role in conformational flexibility .
  • Therapeutic Application : Targets cardiovascular dysfunction, diverging from the antioxidant or antifungal focus of other urea derivatives.

Analgesic Amide Derivatives

notes urea-linked pyridazine and pyrazole derivatives with analgesic properties:

  • Activity: Compounds like 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acid amides showed efficacy comparable to aspirin in writhing tests .
  • Structural Divergence: The absence of a pyrrolidinone ring in favor of pyridazine/pyrazole systems highlights the urea moiety’s adaptability in diverse scaffolds.

Data Tables

Table 1: Antioxidant Activity of Selected Pyrrolidinone Derivatives

Compound DPPH Activity (vs. Ascorbic Acid) Reducing Power (Optical Density) Reference
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-oxadiazol-2-yl)pyrrolidin-2-one 1.5× higher N/A
1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-triazol-3-yl)pyrrolidin-2-one 1.35× higher 1.149

Mechanistic and Structural Insights

  • Hydrogen Bonding: The urea moiety and pyrrolidinone oxygen enable hydrogen bonding with biological targets (e.g., enzymes, DNA), critical for antioxidant and receptor-binding activities .
  • Substituent Effects : Electron-withdrawing groups (e.g., chloro) enhance stability and radical scavenging, while bulky substituents (e.g., cycloheptyl) improve agrochemical receptor affinity .
  • Metabolic Pathways: Pyrrolidinone derivatives may undergo ring-opening or glucuronidation (as seen in ), whereas FCF derivatives favor photochemical cleavage .

Biological Activity

1-(5-Oxopyrrolidin-3-yl)-3-phenylurea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring and a phenylurea moiety, which contribute to its biological activity. The structural formula can be represented as follows:

C12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2

This structure is crucial for its interaction with various biological targets.

Research indicates that compounds similar to this compound may interact with specific enzymes and receptors, modulating their activity. For instance, studies have shown that structurally related derivatives can inhibit pathways involved in inflammation and cell proliferation, particularly through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways .

Biological Activity

The biological activities of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity
In vitro assays have demonstrated that the compound exhibits significant anti-inflammatory properties. It has been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells, which is a critical pathway in inflammatory responses .

2. Cytotoxicity
The cytotoxic effects of this compound were evaluated across various cell lines. The IC50 values indicate a moderate cytotoxicity profile, with some derivatives showing less than 30 μM toxicity, suggesting potential therapeutic windows for further development .

3. Pain Relief
Compounds with similar scaffolds have been reported to reduce pain hypersensitivity in models of inflammatory arthritis, indicating a potential application for pain management .

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

Case Study 1: Inflammatory Models
In a study involving complete Freund’s adjuvant (CFA)-induced inflammatory arthritis in rats, derivatives of this compound demonstrated significant reductions in joint swelling and tissue inflammation. This suggests a promising role in treating chronic inflammatory conditions .

Case Study 2: Cardiac Protection
Another study evaluated the cardioprotective effects of related compounds during myocardial infarction models in mice. Results indicated that these compounds could reduce scar size and improve cardiac function post-injury, highlighting their potential in cardiovascular therapeutics .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeEffect ObservedReference
Anti-inflammatoryInhibition of NF-κB activity ,
CytotoxicityIC50 < 30 μM in certain cell lines
Pain ReliefReduced hypersensitivity in arthritis
Cardiac ProtectionDecreased infarct size ,

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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